molecular formula C₁₂H₁₂D₅N₅O₄ B1152576 2'-Deoxy-N-ethylguanosine-d5

2'-Deoxy-N-ethylguanosine-d5

Cat. No.: B1152576
M. Wt: 300.33
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Modified Deoxyguanosine Nucleosides in Biological Systems

Modified deoxyguanosine nucleosides are alterations to the standard deoxyguanosine base within a DNA sequence. These modifications, often taking the form of DNA adducts, are of profound significance in biological systems as they can disrupt the normal functioning and integrity of the genome. ki.semedchemexpress.com The formation of such adducts can be a pivotal event in the process of carcinogenesis, serving as biomarkers for exposure to carcinogenic agents and indicators of cancer risk. nih.govnih.gov When DNA containing modified nucleosides is not properly repaired by cellular mechanisms, it can lead to mutations during DNA replication. nih.govusbio.net For example, the presence of O6-methylguanine (O6-MeG), a well-studied alkylated deoxyguanosine adduct, is known to cause G to A transition mutations, which are frequently observed in key genes associated with cancer, such as KRAS. scispace.com The accumulation of various modified nucleosides, including those resulting from oxidative damage like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is associated with aging and a range of diseases. Therefore, the study of these modified nucleosides is crucial for understanding the mechanisms of DNA damage, repair, and the etiology of diseases like cancer. ki.se

Role of Alkylating Agents in Genomic Integrity Perturbations

Alkylating agents are a diverse class of chemical compounds that can introduce alkyl groups into biologically important molecules, with DNA being a primary target. researchgate.netresearchgate.net These agents are ubiquitous, originating from both external environmental sources, such as tobacco smoke and certain industrial chemicals, and from internal cellular processes, like oxidative stress. researchgate.netresearchgate.net By covalently binding to nucleophilic sites on DNA bases, alkylating agents form DNA adducts, which perturb the structural and functional integrity of the genome. usbio.netresearchgate.net

The formation of these adducts can have severe consequences for the cell. Depending on the specific site of alkylation on the DNA base, the adduct can block DNA replication and transcription, leading to cytotoxicity, or it can be misreplicated, resulting in mutations. usbio.netresearchgate.net For instance, alkylation at the O6-position of guanine (B1146940) is highly mutagenic. scispace.com The cellular response to alkylation damage involves a complex network of DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and direct reversal repair by enzymes like O6-methylguanine-DNA methyltransferase (MGMT). researchgate.netpharmaffiliates.com The balance between the rate of adduct formation and the efficiency of these repair pathways is a critical determinant of whether a cell will undergo apoptosis, survive with mutations, or maintain its genomic stability. researchgate.netpharmaffiliates.com An imbalance can lead to genomic instability, a hallmark of cancer. researchgate.netresearchgate.net

Specific Context of N-Ethylguanosine Adducts and Deuterated Analogues

Among the various types of DNA modifications, N-ethylguanosine adducts, such as N2-ethyl-2'-deoxyguanosine (N2-Et-dG), are of particular interest in toxicological and cancer research. biopharmaservices.comscioninstruments.com These adducts can be formed from exposure to ethylating agents, including acetaldehyde (B116499), a major metabolite of ethanol (B145695) and a component of tobacco smoke. ki.senih.gov The formation of N2-Et-dG in human DNA has been linked to alcohol consumption and is considered a potential contributor to alcohol-related carcinogenesis. ki.seresearchgate.net The presence of an ethyl group on the guanine base can interfere with DNA replication, potentially leading to mutations if not repaired. scioninstruments.com

To accurately study and quantify these adducts in biological samples, which are often present at very low levels (e.g., 1 adduct per 10^8 normal nucleosides), highly sensitive and specific analytical methods are required. This is where deuterated analogues, such as 2'-Deoxy-N-ethylguanosine-d5, play a crucial role. These are stable isotope-labeled versions of the adduct of interest, where some hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). In quantitative mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these deuterated analogues are used as internal standards. Because the deuterated standard is chemically identical to the natural adduct, it behaves similarly during sample preparation and analysis, allowing for the correction of any analyte loss and variations in instrument response. This isotope dilution method is considered the gold standard for the accurate and precise quantification of DNA adducts.

Research Scope and Objectives for this compound Studies

The primary research objective for studies involving this compound is to serve as an internal standard for the precise and accurate quantification of the corresponding non-labeled DNA adduct, N2-ethyl-2'-deoxyguanosine (N2-Et-dG). researchgate.net The scope of this research is centered on the field of biomonitoring and molecular toxicology, with a focus on understanding the impact of exposure to ethylating agents.

Key objectives of research utilizing this deuterated compound include:

Developing and validating sensitive analytical methods: Establishing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the detection of N2-Et-dG in various biological matrices like DNA from tissues and leukocytes. ki.seresearchgate.net

Biomonitoring of human exposure: Quantifying the levels of N2-Et-dG in human populations to assess exposure to substances like alcohol and tobacco smoke. ki.seresearchgate.net

Investigating mechanisms of carcinogenesis: Studying the formation and repair of N2-Et-dG adducts to elucidate their role in the initiation of cancer. nih.gov

Dose-response relationship studies: Examining the correlation between the level of exposure to an ethylating agent and the amount of N2-Et-dG formed in DNA.

By using this compound, researchers can achieve the high level of accuracy and precision necessary to measure the low concentrations of N2-Et-dG typically found in vivo, thereby providing valuable data for risk assessment and understanding disease mechanisms.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Name This compound
Synonyms N2-Ethyl-2'-deoxyguanosine-d5
Molecular Formula C12H12D5N5O4 scispace.com
Molecular Weight 300.33 g/mol scispace.com
Unlabeled CAS Number 101803-03-6
Primary Application Isotope labeled internal standard

Table 2: Research Applications and Findings for this compound

Research AreaApplication of this compoundKey Findings Enabled by its UseRepresentative Studies
Alcohol Consumption and DNA Damage Internal standard for LC-MS/MS quantification of N2-ethyl-2'-deoxyguanosine (N2-Et-dG) in leukocyte DNA.Enabled the detection and quantification of N2-Et-dG in healthy individuals after alcohol consumption, establishing a direct link between alcohol intake and this specific type of DNA damage. ki.seresearchgate.net
Tobacco Carcinogenesis Used as an internal standard to measure N2-Et-dG adducts formed from acetaldehyde, a major carcinogen in tobacco smoke.Allowed for the mapping of N2-Et-dG adduct formation along specific gene sequences (e.g., K-ras, p53), showing that formation is only weakly affected by the local DNA sequence. nih.gov
Analytical Method Development Essential component for the development and validation of highly sensitive and selective analytical methods for DNA adducts.Facilitated the creation of robust LC-ESI-MS/MS methods capable of quantifying low levels of N2-Et-dG in complex biological samples. nih.govresearchgate.net

Properties

Molecular Formula

C₁₂H₁₂D₅N₅O₄

Molecular Weight

300.33

Synonyms

N2-Ethyl-2’-deoxyguanosine-d5

Origin of Product

United States

Synthetic Methodologies for 2 Deoxy N Ethylguanosine D5 and Analogues

Chemoenzymatic Synthesis Approaches for Modified Deoxyribonucleosides

Chemoenzymatic synthesis offers a powerful and versatile approach for the preparation of modified deoxyribonucleosides, combining the specificity of enzymatic reactions with the flexibility of chemical synthesis. acs.orgmdpi.com This strategy is particularly advantageous for the synthesis of complex molecules like 2'-Deoxy-N-ethylguanosine-d5, where stereoselectivity and regioselectivity are crucial.

A common chemoenzymatic route involves the use of nucleoside kinases to phosphorylate a chemically synthesized, modified nucleoside to its corresponding monophosphate, which can then be further phosphorylated to the triphosphate form (dNTP). mdpi.com For instance, the synthesis of N2-ethyl-2'-deoxyguanosine triphosphate (N2-Et-dGTP), an analogue of the target compound, has been achieved through a chemical reaction of dGTP with acetaldehyde (B116499) followed by reduction. acs.orgnih.gov This modified triphosphate can then be utilized by DNA polymerases for enzymatic incorporation into DNA strands. acs.orgacs.org

The enzymatic synthesis of base-modified DNA provides several advantages over purely chemical methods, including the ability to generate very long DNA strands and the tolerance of a wide range of functional groups. acs.org However, a significant drawback is the often high cost of the required enzymes and biochemicals, which can limit the scale of the synthesis. acs.org

Key Enzymes in Chemoenzymatic Synthesis:

Enzyme ClassSpecific ExampleRole in Synthesis
Nucleoside KinasesDrosophila melanogaster deoxynucleoside kinase (dNK)Phosphorylation of modified nucleosides to their 5'-monophosphates. mdpi.com
DNA PolymerasesMammalian DNA polymerase α and δIncorporation of modified deoxyribonucleoside triphosphates into DNA strands. acs.orgnih.gov
Polynucleotide PhosphorylaseEscherichia coli polynucleotide phosphorylasePolymerization of deoxyribonucleoside-5' diphosphates. nih.govoup.com

Isotopic Labeling Strategies in Nucleoside Synthesis for Mechanistic Probes

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an indispensable tool in the study of metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative mass spectrometry. acs.org The synthesis of this compound involves the introduction of five deuterium atoms into the N-ethyl group, which provides a distinct mass shift for analytical purposes without significantly altering the chemical properties of the molecule.

Several strategies exist for the introduction of deuterium into nucleosides. For purine (B94841) derivatives, methods such as acid-base exchange or palladium-catalyzed H/D exchange in deuterated water have been reported. A more recent and broad-spectrum approach utilizes ruthenium nanoparticles as a catalyst with deuterium gas as the isotope source, which can be applied to unprotected nucleosides and even oligonucleotides. acs.org

In the context of N-ethylated guanosine (B1672433) adducts, a deuterated analogue, N2-Et-dG-d4, has been synthesized to serve as an internal standard for electrospray ionization liquid chromatography-tandem mass spectrometry (ESI LC/MS/MS) analysis of N2-Et-dG in human urine. acs.org The synthesis of such labeled compounds is crucial for accurately quantifying low levels of DNA adducts in biological samples. nih.govpreprints.org Furthermore, stereoselective deuteration of the sugar moiety can be employed to simplify NMR spectra and aid in the structural determination of DNA duplexes containing modified nucleosides. nih.gov

Common Isotopic Labeling Approaches:

MethodIsotope SourceCatalyst/ReagentApplication
H/D ExchangeDeuterated water (D₂O)Acid/base or Pd/CLabeling of purine derivatives.
Catalytic Gas ExchangeDeuterium gas (D₂)Ruthenium nanoparticles (RuNp)Broad-spectrum labeling of purines, nucleosides, and nucleotides. acs.org
Reductive AminationAcetaldehyde-d4, Sodium borohydride-d4Not applicableSynthesis of deuterated N-alkylated nucleosides.
Stereoselective ReductionDeuterated Alpine-BoraneNot applicableStereospecific deuterium labeling of the sugar moiety. nih.gov

Oligonucleotide Incorporation Techniques for Site-Specific Adduct Studies

To investigate the biological consequences of specific DNA adducts like this compound, it is essential to incorporate them into DNA strands at defined positions. nih.gov This is typically achieved through solid-phase phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. wikipedia.orgbohrium.com This method allows for the sequential addition of nucleotide building blocks to a growing oligonucleotide chain attached to a solid support. wikipedia.orgidtdna.com

The process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. idtdna.com For the incorporation of a modified nucleoside, a corresponding phosphoramidite derivative of the modified base is required. nih.gov In the case of this compound, a phosphoramidite of this deuterated adduct would be synthesized and then used as a building block in the automated DNA synthesis. cancer.gov

Once synthesized, these site-specifically modified oligonucleotides can be used in a variety of applications, including:

Site-specific mutagenesis studies: to determine the mutagenic potential of the adduct. nih.gov

DNA repair studies: to investigate the recognition and repair of the adduct by cellular enzymes.

Structural studies (NMR, X-ray crystallography): to determine the structural perturbations induced by the adduct in the DNA double helix. nih.gov

Probes for detecting DNA damage: to develop sensitive assays for monitoring the presence of specific adducts in biological samples. ethz.ch

The phosphoramidite method is highly efficient, but the presence of side reactions can limit the practical length of synthetic oligonucleotides to around 200 nucleotide residues. wikipedia.org

Purification and Validation of Synthesized Modified Nucleosides for Research Applications

A variety of chromatographic techniques are employed for the purification of oligonucleotides. atdbio.comyoutube.com High-performance liquid chromatography (HPLC) is a widely used method, with reversed-phase (RP-HPLC) and anion-exchange HPLC being the most common modes. youtube.comthermofisher.com RP-HPLC separates molecules based on their hydrophobicity, while anion-exchange HPLC separates them based on their charge. atdbio.comyoutube.com For oligonucleotides, the choice of method often depends on the length and sequence of the oligonucleotide, as well as the nature of any modifications. atdbio.com Polyacrylamide gel electrophoresis (PAGE) is another high-resolution technique that can be used to purify oligonucleotides, particularly for removing shorter, truncated products. idtdna.comthermofisher.com

Following purification, the identity and purity of the synthesized compound must be validated. Mass spectrometry is a powerful tool for this purpose, providing an accurate determination of the molecular weight of the nucleoside or oligonucleotide. nih.gov For isotopically labeled compounds like this compound, mass spectrometry confirms the successful incorporation of the deuterium atoms. acs.org Nuclear magnetic resonance (NMR) spectroscopy is also used to confirm the structure of the synthesized molecule. The purity of the final product is often assessed by analytical HPLC. atdbio.com

Advanced Analytical Techniques for N Ethyl Deoxyguanosine Adduct Quantification

Mass Spectrometry (MS) Applications in DNA Adduct Analysis

Mass spectrometry has become an indispensable tool for the structural analysis and quantification of DNA adducts due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of N²-Et-dG in biological samples. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Typically, a triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for quantification. nih.govresearchgate.net In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the complex biological matrix.

For the analysis of N²-Et-dG, the transition of the protonated molecule [M+H]⁺ at m/z 296.16 to the product ion at m/z 180.16, corresponding to the ethylated guanine (B1146940) base, is often monitored. nih.govresearchgate.net The unstable precursor adduct, N²-ethylidene-2'-deoxyguanosine, is often stabilized by reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) to the stable N²-Et-dG form prior to analysis. nih.govnih.govacs.orgresearchgate.net

Table 1: LC-MS/MS Parameters for N²-Et-dG Analysis

ParameterDescriptionReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.govresearchgate.net
Precursor Ion (m/z)296.16 nih.govresearchgate.net
Product Ion (m/z)180.16 nih.govresearchgate.net
Internal Standard Transition (m/z) for [¹⁵N₅]N²-Et-dG301 -> 185 nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of DNA adducts and for differentiating between isobaric species. mdpi.comresearchgate.net Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry allow for the determination of the elemental composition of an unknown compound from its exact mass. mdpi.com This capability is crucial for identifying novel DNA adducts and for confirming the structure of known adducts like N²-Et-dG. In complex biological samples, HRMS can distinguish the analyte signal from background interferences with high confidence, enhancing the reliability of identification.

For accurate quantification of N²-Et-dG by LC-MS/MS, the use of a stable isotope-labeled internal standard is essential. nih.govnih.gov 2'-Deoxy-N-ethylguanosine-d5 (and other deuterated or ¹⁵N-labeled analogues such as N²-Ethyl-2'-deoxyguanosine-d4 and [¹⁵N₅]N²-ethyl-dGuo) serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. nih.govnih.gov This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for any sample loss or matrix effects.

The deuterated internal standard is added to the sample at a known concentration at the beginning of the analytical procedure. The ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard is then used to construct a calibration curve and to determine the concentration of the analyte in the sample. nih.gov For instance, the transition for N²-Ethyl-2'-deoxyguanosine-d4 is monitored at m/z 300.2 → 184.2, while the unlabeled compound is monitored at m/z 296.1 → 180.1. nih.gov

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another mass spectrometric technique that has applications in DNA adduct analysis. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. This technique is particularly useful for the analysis of larger molecules and can be used to analyze DNA adducts within oligonucleotides. While less commonly used for quantitative analysis of single nucleoside adducts compared to LC-MS/MS, MALDI-MS can provide valuable information on the location of adducts within a DNA sequence.

Chromatographic Separation Techniques for Nucleoside Adducts

Chromatographic separation is a critical step in the analysis of DNA adducts, as it allows for the isolation of the target analyte from other components of the biological matrix that could interfere with mass spectrometric detection.

High-performance liquid chromatography (HPLC) is the most widely used separation technique for the analysis of N²-Et-dG. Reversed-phase HPLC, typically using a C18 column, is commonly employed to separate the relatively polar nucleoside adducts. nih.govresearchgate.net The separation is achieved by using a mobile phase consisting of an aqueous component (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency) and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of the target adduct from unmodified nucleosides and other interfering substances.

Table 2: HPLC Parameters for N²-Et-dG Separation

ParameterDescriptionReference
Stationary PhaseC18 reversed-phase column nih.govresearchgate.net
Mobile Phase AWater with 0.1% acetic acid or similar modifier nih.govresearchgate.net
Mobile Phase BMethanol or Acetonitrile nih.govresearchgate.net
Elution ModeGradient or Isocratic nih.govresearchgate.net

Gas Chromatography (GC) in Derivatized Adduct Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), represents a powerful analytical tool for the detection of DNA adducts, although its application to nucleosides like N-ethyl-2'-deoxyguanosine requires a critical preparatory step: derivatization. nih.govacs.org Nucleosides are inherently non-volatile and thermally unstable, making them unsuitable for direct GC analysis. sigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, allowing it to be vaporized and travel through the GC column. weber.husemanticscholar.org

The most common derivatization approach for compounds with active hydrogen atoms (such as the hydroxyl and amine groups in deoxyguanosine) is silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are used to replace the active hydrogens with trimethylsilyl (TMS) groups. sigmaaldrich.com This process reduces the polarity of the molecule and makes it amenable to GC separation. weber.hu

While liquid chromatography-mass spectrometry (LC-MS) has become the more dominant platform for DNA adduct analysis due to its ability to analyze non-volatile and thermally labile molecules directly, GC-MS offers high chromatographic resolution and is a well-established technique. nih.govacs.org However, a significant concern with GC-MS analysis of DNA adducts is the potential for artifactual formation of the adduct during the derivatization process, which must be carefully controlled and validated. nih.gov Studies comparing GC-MS and LC-MS for other modified nucleosides, such as 8-hydroxy-2'-deoxyguanosine, have shown that with proper procedures, both techniques can yield comparable results, confirming that derivatization does not necessarily generate artifacts when performed under optimized conditions. nih.govnist.gov

Development and Validation of Robust Analytical Assays for N-Ethyl Deoxyguanosine Detection

The development and validation of robust analytical assays are paramount for the accurate and reliable quantification of N-ethyl deoxyguanosine (N²-Et-dG) in biological samples. This process ensures that the analytical procedure is suitable for its intended purpose, a requirement stipulated by international guidelines. omicsonline.orgresearchgate.netthomasalittleconsulting.com The validation of a method involves evaluating several key performance parameters, including accuracy, precision, linearity, selectivity, and sensitivity (limit of detection and quantification). omicsonline.orgagnopharma.com

A cornerstone of quantitative mass spectrometric assays is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.net For the analysis of N²-Et-dG, this compound (or other isotopically labeled versions like ¹⁵N₅-N²-Et-dG) is the ideal internal standard. nih.govnih.govaacrjournals.org This molecule is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms. By adding a known amount of the SIL-IS to the sample at the beginning of the preparation process, it experiences the same processing and potential loss as the analyte during extraction, purification, and analysis. researchgate.net The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification, which corrects for variations in sample recovery and instrument response, thereby ensuring high accuracy and precision. nih.gov

Modern assays for N²-Et-dG predominantly use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. nih.govaacrjournals.orgnih.gov In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing excellent selectivity and sensitivity. nih.govmdpi.com For instance, the transition for N²-Et-dG is typically m/z 296 → m/z 180, representing the loss of the deoxyribose sugar moiety. nih.govaacrjournals.org The corresponding transition for a deuterated internal standard like 2'-Deoxy-N-ethylguanosine-d4 would be m/z 300.2 → m/z 184.2. nih.gov

The validation process generates critical data that define the assay's capabilities. A calibration curve is constructed by analyzing standards at various concentrations, and its linearity is assessed. The method's sensitivity is defined by the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comfabad.org.tr

Table 1: Representative Validation Parameters for an LC-MS/MS Assay for N-Ethyl Deoxyguanosine Quantification

Parameter Description Typical Value/Result
Linearity (R²) Correlation coefficient of the calibration curve≥ 0.995 nih.govnih.gov
Concentration Range The range over which the method is precise and accurate5–200 ng/mL nih.gov
Limit of Detection (LOD) Lowest analyte concentration detectable with statistical significance~0.019 ng/mL fabad.org.tr
Limit of Quantification (LOQ) Lowest analyte concentration measured with defined precision/accuracy~20 fmol/mg DNA aacrjournals.org
Precision (%CV) Closeness of repeated measurements (Intra- and Inter-day)< 15% nih.gov
Accuracy (% Recovery) Closeness of measured value to the true value85% - 115% nih.gov
Internal Standard Stable isotope-labeled analogue of the analyte[¹⁵N₅]N²-ethyl-dGuo or deuterated analogues nih.govnih.gov
MS/MS Transition (Analyte) Precursor ion → Product ion for N²-Et-dGm/z 296.1 → 180.1 nih.govnih.gov
MS/MS Transition (IS) Precursor ion → Product ion for N²-Et-dG-d4m/z 300.2 → 184.2 nih.gov

These robust, validated methods enable researchers to quantify N²-Et-dG adducts in various biological matrices, such as DNA from tissues or leukocytes, with high confidence. nih.govnih.govnih.gov Such measurements are crucial for studies investigating the links between alcohol consumption, acetaldehyde (B116499) exposure, and cancer risk. nih.govresearchgate.net

Mechanistic Investigations of N Ethylguanosine Adduct Formation and Repair

Formation Pathways of N-Ethylguanosine Adducts from Alkylating Agents

N-ethylguanosine adducts are formed through the covalent bonding of an ethyl group to a guanosine (B1672433) base within a nucleic acid chain. This process is initiated by alkylating agents, which are reactive molecules that can transfer an alkyl group to nucleophilic sites in cellular macromolecules.

The N2-position of guanosine, located on the exocyclic amino group, is a primary target for electrophilic attack by certain ethylating agents. This reaction is a form of alkylation, a fundamental process in organic chemistry. The nitrogen atom at the N2 position possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles.

Ethylating agents, or their reactive intermediates, are electrophilic species that seek out electron-rich centers. The reaction mechanism involves the nucleophilic N2-amine of guanine (B1146940) attacking the electrophilic carbon of the ethylating agent. This results in the formation of a stable covalent bond, yielding the N2-ethylguanosine adduct. The N2 position of guanine is a preferential reaction site for numerous dietary and environmental carcinogens or their electrophilic metabolites, as well as aldehydes arising from lipid peroxidation and other reactive by-products of normal metabolism. nih.gov

Reagent ClassExampleReactivity with Guanosine N2
Ethylating Agents N-nitroso compounds (e.g., N-ethyl-N-nitrosourea), Acetaldehyde (B116499)Direct electrophilic attack
Alkylating Agents Diethyl sulfate, Ethyl methanesulfonatePrimarily targets other nucleophilic sites but can form N-ethyl adducts

This table provides examples of reagent classes that can lead to the formation of N-ethylguanosine adducts through electrophilic attack.

The efficiency and specificity of adduct formation can be influenced by the local DNA sequence context. While direct studies on the sequence preference for N2-ethylguanosine formation are limited, research on other guanine alkylations, such as at the N7-position, has demonstrated significant sequence-dependent effects. For instance, the presence of adjacent guanine residues can enhance the nucleophilicity of the N7 position, making it a more favorable target for some alkylating agents. It is plausible that similar sequence-dependent electronic effects could modulate the reactivity of the N2-position towards ethylating agents. The conformation of the DNA double helix, which is influenced by the local base sequence, can also affect the accessibility of the N2-position to reactive electrophiles in the cellular environment.

The formation of N-ethylguanosine adducts can be initiated by ethylating agents from both internal (endogenous) and external (exogenous) sources.

Endogenous Sources: Endogenous ethylating agents are produced as byproducts of normal metabolic processes. A significant endogenous source is acetaldehyde, a metabolite of ethanol (B145695). nih.govnih.gov Acetaldehyde can react with the N2-position of deoxyguanosine to form N2-ethyldeoxyguanosine. nih.gov Other endogenous processes, such as lipid peroxidation, can also generate reactive aldehydes that may contribute to the formation of etheno-DNA adducts, which are structurally related to ethylated adducts. nih.gov Endogenous alkylating agents can also be synthesized in the body through the nitrosation of primary amines by nitrates and nitric oxide. researchgate.net

Exogenous Sources: Exogenous exposure to ethylating agents is widespread and can occur through various environmental and dietary routes. These sources include:

Dietary Components: Processed and smoked meats and fish can contain N-nitroso compounds, which are potent alkylating agents. researchgate.net Fermented foods and beverages may also be a source.

Environmental Pollutants: Tobacco smoke is a complex mixture containing various carcinogens, including compounds that can lead to the formation of DNA adducts.

Industrial Chemicals: Exposure to certain industrial chemicals, such as vinyl chloride, can lead to the formation of chloroacetaldehyde, which in turn can form etheno adducts at the N2 position of guanine.

Chemotherapeutic Agents: Some alkylating agents are used in cancer chemotherapy. While their primary targets may differ, the potential for forming various DNA adducts, including ethylated forms, exists.

SourceSpecific Agents/PrecursorsRelevance to N-Ethylguanosine Formation
Endogenous Acetaldehyde (from ethanol metabolism), Lipid peroxidation productsDirect formation of N2-ethylguanosine and related adducts. nih.govnih.gov
Exogenous N-nitroso compounds (in diet), Tobacco smoke components, Industrial chemicalsExposure to potent ethylating and other alkylating agents. researchgate.net

This table summarizes the major endogenous and exogenous sources of ethylating agents that can lead to the formation of N-ethylguanosine adducts.

Impact of N-Ethylguanosine Adducts on DNA Replication Fidelity and Gene Expression

The presence of N-ethylguanosine adducts in the DNA template can have a profound impact on the fidelity of DNA replication and the efficiency of gene expression. These lesions can lead to mutations if not repaired before DNA synthesis, and they can also impede the process of transcription.

N2-ethyldeoxyguanosine (N2-Et-dG) adducts have been shown to be a strong block to DNA replication by replicative DNA polymerases both in vitro and in cells. nih.govnih.gov When replication does occur past this lesion, it can be mutagenic. The mutation spectrum generated by N2-Et-dG primarily consists of single base deletions and adduct site-targeted transversions. nih.gov This is in contrast to O6-ethyldeoxyguanosine, which predominantly leads to transition mutations. nih.gov The presence of N2-Et-dG in plasmid DNA significantly reduces the yield of progeny plasmids after replication in human cells, indicating that its main biological effect is to block translesion DNA synthesis. nih.gov

From a gene expression perspective, N-ethylguanine adducts can act as transcriptional blocks. N2-alkyl-dG lesions have been found to strongly inhibit transcription. escholarship.orgnih.gov Specifically, N2-ethylguanine has been identified as a potent blocker of gene transcription in a DNA strand-specific manner. nih.gov This blockage can initiate transcription-coupled nucleotide excision repair (TC-NER) to remove the lesion. nih.gov The bypass of these transcriptional blocks can be facilitated by TLS polymerases, such as DNA polymerase η, which can promote transcription across N2-alkyl-dG adducts. escholarship.org However, this bypass can be error-prone, leading to mutations in the nascent RNA transcripts. escholarship.org

The persistence of these adducts can therefore lead to both genomic instability through replication errors and altered cellular function through disrupted gene expression.

Computational Modeling and Molecular Dynamics Simulations of Adduct-DNA Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural and dynamic consequences of DNA adducts, such as N-ethylguanosine, within the DNA double helix and during interactions with DNA processing enzymes. These in silico approaches provide insights at an atomic level that can complement experimental findings.

MD simulations can be used to explore the conformational landscape of DNA containing an N-ethylguanosine adduct. nih.gov These simulations can reveal how the adduct perturbs the local DNA structure, including changes in base pairing, helical parameters, and groove dimensions. For example, simulations can help to understand the preference for the syn or anti conformation of the adducted guanine and how this is influenced by the surrounding DNA sequence.

Furthermore, computational modeling can be employed to study the interactions between DNA polymerases and DNA containing N-ethylguanosine adducts. By modeling the adducted DNA into the active site of a polymerase, researchers can investigate the steric and electrostatic interactions that govern the efficiency and fidelity of translesion synthesis. nih.gov For instance, modeling has been used to suggest that the size of the adduct is a limiting factor for efficient TLS by certain polymerases. nih.gov Molecular dynamics simulations of the polymerase-DNA-adduct complex can provide a dynamic view of the nucleotide insertion step, helping to rationalize why certain polymerases are better able to bypass the lesion than others.

These computational approaches are also valuable for studying the recognition and repair of N-ethylguanosine adducts by DNA repair enzymes like AGTs. Modeling the interaction between an AGT and DNA containing an O6-ethylguanine adduct can help to elucidate the mechanism of base flipping, where the damaged base is rotated out of the DNA helix and into the enzyme's active site for repair. nih.gov

Computational MethodApplication to N-Ethylguanosine AdductsInsights Gained
Molecular Dynamics (MD) Simulations Studying the conformation of N-ethylguanosine in a DNA duplex. nih.govProvides information on local DNA structure perturbation and conformational preferences of the adduct.
Molecular Modeling Docking of N-ethylguanosine-containing DNA into the active site of DNA polymerases. nih.govHelps to understand the steric and electrostatic factors influencing TLS efficiency and fidelity.
MD Simulations of Enzyme-DNA Complexes Simulating the interaction of DNA repair enzymes (e.g., AGT) with N-ethylguanosine-adducted DNA.Elucidates the dynamic process of adduct recognition and repair, such as base flipping. nih.gov

Biological and Toxicological Implications of N Ethylguanosine Adducts

Contribution of N-Ethylguanosine Adducts to Mutagenesis

N-ethylguanosine adducts are pro-mutagenic lesions that can cause errors during DNA replication if not repaired. The specific type of mutation often depends on which atom in the guanine (B1146940) base is ethylated.

O6-ethylguanine (O6-EtG) is considered a major mutagenic lesion formed by ethylating agents. nih.gov During DNA replication, it frequently mispairs with thymine (B56734) instead of cytosine, leading predominantly to G→A transition mutations. nih.govoup.com Studies in E. coli have shown that the mutagenic efficiency of O6-EtG can be very high, with some calculations suggesting that approximately one-third of these adducts in DNA lead to mutations. nih.gov In repair-deficient cells, the mutation frequency can approach 100%. oup.com

N2-ethyldeoxyguanosine (N2-Et-dG) , an adduct formed from the reaction of acetaldehyde (B116499) (a metabolite of ethanol) with deoxyguanosine, also contributes to mutagenesis, though its effects differ from O6-EtG. nih.govnih.gov When studied in human kidney cells, N2-Et-dG was found to be a potent blocker of DNA synthesis. nih.gov The mutations generated by this adduct were primarily single-base deletions and adduct site-targeted transversions (e.g., G→C), a distinct spectrum compared to the transitions caused by O6-EtG. nih.govnih.gov In vitro studies using E. coli DNA polymerase also indicated that N2-Et-dG could lead to the preferential incorporation of guanine or cytosine opposite the lesion. nih.gov

While N2-ethylidene-dG is the primary adduct formed from acetaldehyde, it is unstable. However, it can be reduced in vivo to the more stable N2-Et-dG, which has been detected in the DNA of alcohol abusers, indicating its biological relevance. oup.comnih.gov The differing mutational signatures of these adducts highlight the complexity in predicting the ultimate genetic consequences of exposure to ethylating agents. oup.comnih.gov

Mechanistic Links to Carcinogenesis and Genotoxic Pathways

The mutagenic potential of N-ethylguanosine adducts provides a direct mechanistic link to carcinogenesis. The fundamental theory of genotoxic carcinogenesis posits that the formation of DNA adducts in proliferating cells, if unrepaired, can lead to permanent mutations during replication. nih.gov These mutations can activate oncogenes or inactivate tumor suppressor genes, initiating the process of malignant transformation.

Several lines of evidence support the role of ethyl-guanine adducts in cancer development:

Acetaldehyde and Alcohol-Related Cancers : Acetaldehyde, a primary metabolite of ethanol (B145695), is classified as a human carcinogen. nih.govkarger.com Its genotoxicity is largely attributed to the formation of DNA adducts, with N2-ethyl-dG being a key biomarker. nih.govnih.gov Elevated levels of N2-ethyl-dG have been found in tissues of alcohol-exposed rodents and in the white blood cells of human alcohol abusers, suggesting a direct link between alcohol consumption, DNA damage, and cancer risk. nih.govoup.com The formation of these adducts is considered a plausible mechanism for alcohol-related cancers of the upper aerodigestive tract. oup.comnih.govkarger.com

Persistence and Tumorigenicity : The persistence of specific adducts in a target tissue is strongly correlated with its susceptibility to tumor development. oup.com For instance, the specific repair of O6-EtGua in rat fibroblast cells was shown to be a critical determinant for their risk of malignant conversion by the carcinogen N-ethyl-N-nitrosourea. nih.gov Cells deficient in the repair of this adduct had significantly higher frequencies of tumorigenic transformation. nih.gov

Oncogene Activation : Mutations found in key genes, such as the K-ras oncogene, in tumors from individuals exposed to carcinogens are often consistent with the miscoding properties of the DNA adducts they form. nih.gov For example, the dominance of G→A transitions in tumors from vinyl chloride workers points to the importance of specific guanine adducts in driving the carcinogenic process. nih.gov

The formation of N-ethylguanosine adducts represents a key molecular initiating event in a genotoxic pathway that can lead to cancer. nih.gov

Role of Adducts in Cellular Stress Responses and DNA Damage Signaling

The presence of N-ethylguanosine adducts in the genome constitutes a form of cellular stress that triggers complex DNA damage response (DDR) and repair pathways. The cell's ability to detect and remove these lesions is crucial for maintaining genomic integrity and preventing cell death or malignant transformation. nih.govresearchgate.net

N2-dGuo adducts, including N2-ethylguanine, have been shown to be potent blockers of gene transcription. nih.gov This transcription blockage is a significant cellular stressor and acts as a signal to initiate a specific repair pathway known as Transcription-Coupled Nucleotide Excision Repair (TC-NER). nih.gov

TC-NER Pathway : Studies using human cell models have demonstrated that the repair of transcription-blocking N2-dGuo adducts heavily relies on the TC-NER pathway. nih.gov Key proteins specific to this pathway, such as ERCC8/CSA and ERCC6/CSB, are required for the removal of these lesions. In contrast, components of the global genome NER pathway were not essential for this repair process. nih.gov

Other Repair Mechanisms : Besides NER, other pathways may be involved in the repair of ethyl-guanine adducts. Base excision repair (BER) is a primary mechanism for removing small, non-bulky DNA lesions. mdpi.com Additionally, some alkylation damage can be directly reversed by enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT), which removes the alkyl group from the O6 position of guanine. oup.comosti.gov The efficiency of these repair systems can vary between tissues and individuals, influencing susceptibility to the toxic effects of ethylating agents. osti.govnih.gov

The formation of DNA adducts can overwhelm cellular repair capacity, leading to persistent damage. This can trigger signaling cascades that may result in cell cycle arrest, allowing time for repair, or induce apoptosis (programmed cell death) if the damage is too extensive. researchgate.net Therefore, N-ethylguanosine adducts are not merely passive lesions but active participants in a dynamic interplay with cellular stress and repair networks that determine the ultimate fate of the cell. researchgate.net

Application of N-Ethylguanosine-d5 in In Vitro and In Vivo Mechanistic Toxicological Studies

The deuterated compound 2'-Deoxy-N-ethylguanosine-d5 serves as a critical tool in mechanistic toxicology, primarily as an internal standard for quantitative analysis using mass spectrometry. nih.govacs.org Isotope dilution mass spectrometry is considered the gold standard for DNA adduct analysis due to its high specificity, sensitivity, and accuracy. nih.gov

In a typical experiment, DNA is isolated from cells or tissues exposed to an ethylating agent. A known amount of the stable isotope-labeled standard, such as this compound, is added to the sample early in the preparation process. nih.govtoxicology.org Because the deuterated standard is chemically identical to the non-labeled adduct (the analyte) but has a different mass, it behaves identically during extraction, purification, and ionization. acs.org By comparing the mass spectrometer signal of the analyte to that of the known amount of the internal standard, researchers can precisely and accurately quantify the number of N-ethylguanosine adducts formed in the biological sample. nih.govacs.org

This quantitative power is essential for the studies described below, as it allows for the precise measurement of adduct formation and repair rates, establishing dose-response relationships, and comparing adduct levels across different experimental models and conditions. nih.govacs.orgtera.org

In vitro cellular models are indispensable for dissecting the specific molecular consequences of N-ethylguanosine adducts without the complexities of a whole organism. These systems allow researchers to control experimental conditions precisely and to use genetically modified cell lines to probe the function of specific DNA repair pathways.

One powerful approach involves the use of shuttle plasmids containing a single, site-specifically placed N2-ethyldeoxyguanosine adduct. nih.gov These plasmids are replicated in human cell lines, such as the human embryonic kidney cell line 293, and the resulting mutations and replication efficiency can be analyzed. This methodology revealed that N2-Et-dG is a stronger block to DNA replication than it is a mutagenic lesion, leading primarily to replication failure or frameshift mutations. nih.gov

To investigate repair mechanisms, isogenic human cell lines with and without specific DNA repair gene defects are used. nih.gov For example, by comparing the fate of N2-ethylguanine in repair-proficient cells (like MRC-5) versus repair-deficient cells (like XP-A, which lacks a key NER protein), researchers have demonstrated the critical role of the Transcription-Coupled NER pathway in removing these adducts. nih.gov

Table 1: Biological Consequences of N-ethylguanosine Adducts in Human 293 Cells
AdductExperimental ConditionMutant Fraction (x 10-4)Progeny Plasmid Yield (%)Primary Mutation Type
N2-ethyldGuoStandard Plasmid1.139Deletions & Transversions
N2-ethyldGuoWith Flanking Deoxyuridines5.519Deletions & Transversions
O6-ethyldGuoStandard Plasmid0.9Not ReportedTransitions (G→A)
O6-ethyldGuoWith Flanking Deoxyuridines19.7Not ReportedTransitions (G→A)

Animal models are essential for understanding how N-ethylguanosine adducts are formed, distributed, repaired, and contribute to disease in a whole organism. These studies provide crucial data on the toxicokinetics of adducts that cannot be obtained from cell culture.

A study using rhesus monkeys chronically exposed to alcohol investigated the levels of N2-ethyl-dG in various tissues. nih.govnih.gov Researchers found that the levels of this adduct were significantly higher in the oral mucosa DNA of alcohol-exposed monkeys compared to controls. nih.govnih.gov Adduct levels were lower in the esophagus and not significantly elevated in mammary gland tissue, suggesting that local metabolism of ethanol in the oral cavity plays a key role in generating this form of DNA damage. nih.govnih.gov

Studies in mice have also been informative. Aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in detoxifying acetaldehyde. In Aldh2-knockout mice exposed to ethanol, levels of N2-ethylidene-dG were found to be significantly increased in the liver and esophagus compared to wild-type mice, directly linking a genetic deficiency in acetaldehyde metabolism to higher levels of DNA damage. researchgate.net These animal models provide strong evidence for the role of acetaldehyde-derived DNA adducts in alcohol-associated carcinogenesis and are vital for risk assessment. nih.govresearchgate.net

Table 2: N2-ethyl-dG Levels in Tissues of Rhesus Monkeys
TissueGroupAverage Adduct Level (fmol/µmol dG ± SEM)Statistical Significance (vs. Control)
Oral MucosaAlcohol-Exposed (n=18)427 ± 90P < 0.02
Oral MucosaControl (n=11)151 ± 39N/A
Esophageal MucosaAlcohol-Exposed (n=18)206 ± 32Not Significant (P < 0.08)
Esophageal MucosaControl (n=11)130 ± 15N/A
Mammary GlandAlcohol-Exposed (n=5)108 ± 8Not Significant
Mammary GlandControl (n=4)121 ± 10N/A

Biomarker Development and Methodological Validation for N Ethylguanosine Adducts

Development of N-Ethylguanosine Adducts as Biomarkers of Exposure

N-ethylguanosine adducts are recognized as valuable biomarkers of exposure to ethylating agents, which can originate from both external sources (e.g., environmental pollutants, dietary components) and internal metabolic processes. acs.orgtera.org The presence and quantity of these adducts in DNA can provide a direct measure of the biologically effective dose of a carcinogen. nih.gov This is because DNA adducts represent the initial step in a cascade of events that can lead to mutations and potentially cancer if not repaired. acs.orgresearchgate.net

The development of these adducts as biomarkers has been driven by the need for more accurate methods of exposure assessment in molecular epidemiology and risk assessment. nih.govnih.gov Measuring DNA adducts offers an integrated assessment of exposure, accounting for individual variations in absorption, distribution, metabolism, and DNA repair. nih.gov For instance, studies have shown that levels of specific DNA adducts are often elevated in individuals exposed to known carcinogens, such as tobacco smoke. nih.gov

The table below summarizes key characteristics of N-ethylguanosine adducts as biomarkers.

CharacteristicDescriptionSignificance
Specificity Formation is directly linked to exposure to ethylating agents.Allows for the identification of specific exposure sources.
Mechanism-based Represents a key mechanistic event in carcinogenesis. acs.orgProvides a link between exposure and potential biological effect.
Integrated Measure Reflects the net result of metabolic activation, detoxification, and DNA repair. nih.govAccounts for inter-individual variability in response to exposure.
Quantitative Levels can be measured with high sensitivity and accuracy. nih.govEnables dose-response assessment and risk characterization.

Methodological Advances in Biomonitoring of Alkylation Damage

Significant advancements in analytical techniques have been crucial for the sensitive and specific detection of N-ethylguanosine adducts. acs.org Isotope dilution mass spectrometry (IDMS), particularly when coupled with high-performance liquid chromatography (HPLC) and electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), is considered the gold standard for DNA adduct analysis. nih.govacs.org This methodology offers high specificity, sensitivity, and accurate quantification. nih.gov

The use of a stable isotope-labeled internal standard, such as 2'-Deoxy-N-ethylguanosine-d5, is central to the IDMS approach. nih.govacs.org This internal standard, being chemically identical to the analyte but with a different mass, is added to the sample at an early stage of analysis. nih.gov It co-elutes with the target adduct and experiences similar effects from the sample matrix, thereby correcting for variations in sample preparation, chromatographic separation, and ionization efficiency. nih.gov This results in increased reproducibility and accuracy of the measurement. nih.govacs.org

Recent technological developments have further enhanced the capabilities of biomonitoring for alkylation damage:

Nanoflow HPLC and Nanospray Ionization: These techniques have significantly improved the sensitivity of LC-MS methods, allowing for the detection of DNA adducts at extremely low concentrations, often in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of known and unknown DNA adducts. nih.gov

Data-Independent Acquisition (DIA): This MS approach allows for the simultaneous screening of multiple DNA adducts in a single analysis, paving the way for more comprehensive "adductomics" studies. nih.gov

The following table outlines the evolution of analytical methods for detecting N-ethylguanosine adducts.

MethodPrincipleAdvantagesLimitations
³²P-Postlabeling Radioactive labeling of DNA adducts.High sensitivity.Lack of structural information, potential for artifacts.
Immunoassays Antibody-based detection.High throughput, cost-effective.Potential for cross-reactivity, provides relative quantification.
GC-MS Gas chromatography-mass spectrometry.Good for volatile compounds.Requires derivatization, may not be suitable for all adducts. escholarship.org
LC-MS/MS Liquid chromatography-tandem mass spectrometry. nih.govHigh specificity, sensitivity, and accuracy; provides structural information. nih.govHigher initial instrument cost.

Standardization and Harmonization of Analytical Protocols for Biomarker Quantification

The accurate and reproducible quantification of DNA adducts across different laboratories is essential for comparing results from various studies and for establishing reliable exposure-response relationships. nih.govoup.com This has led to efforts to standardize and harmonize analytical protocols. Interlaboratory trials have been conducted to evaluate and improve the consistency of methods like the ³²P-postlabeling assay. nih.govoup.com

For mass spectrometry-based methods, several factors need to be carefully controlled and standardized to ensure data quality and comparability:

DNA Isolation and Hydrolysis: The method used to extract DNA and release the adducted nucleosides can influence the final results. acs.org

Sample Cleanup: Efficient removal of unmodified nucleosides and other matrix components is crucial to minimize interference during MS analysis. acs.org

Calibration Standards: The use of well-characterized calibration standards and stable isotope-labeled internal standards is fundamental for accurate quantification. nih.gov

Data Analysis and Reporting: Consistent procedures for data processing, peak integration, and reporting of results are necessary. diffundit.com

The development of harmonized guidelines and protocols helps to minimize inter-laboratory variability and ensures that data generated from different studies can be reliably compared. iupac.orgiupac.org This is particularly important for large-scale molecular epidemiology studies and for regulatory risk assessment.

The table below highlights key parameters for standardization in DNA adduct analysis.

ParameterImportanceKey Considerations
Sample Collection and Storage Prevents degradation of DNA and adducts.Use of appropriate preservatives, storage at low temperatures.
Internal Standard Spiking Ensures accurate quantification.Addition of a known amount of stable isotope-labeled standard early in the workflow. nih.gov
Instrument Calibration Verifies instrument performance.Regular calibration with certified reference materials.
Method Validation Demonstrates the fitness-for-purpose of the analytical method.Assessment of linearity, accuracy, precision, limit of detection, and limit of quantification. researchgate.net
Quality Control Samples Monitors the performance of the assay over time.Inclusion of blank, spiked, and reference samples in each analytical run.

Future Directions in Adductomic Research Using Isotopic Standards

The field of "adductomics" aims to comprehensively identify and quantify the entire spectrum of DNA adducts (the "adductome") in a biological sample. nih.govnih.gov This approach holds great promise for identifying novel biomarkers of exposure and for gaining a deeper understanding of the complex interplay between environmental exposures and disease. nih.gov

Stable isotope-labeled internal standards, such as this compound, are critical for the advancement of adductomics research. nih.gov While absolute quantification of every adduct in an untargeted analysis is challenging, the use of a panel of isotopic standards representing different classes of adducts can aid in relative quantification and improve the reliability of the data. nih.gov

Future research in this area will likely focus on:

Expanding the Library of Isotopic Standards: The synthesis of a wider range of stable isotope-labeled DNA adducts is needed to cover a broader portion of the adductome.

Development of Targeted Adductomics Panels: Creating panels of isotopic standards for specific exposure scenarios (e.g., tobacco smoke, air pollution) will enable more focused and sensitive analyses. acs.org

Advanced Data Analysis Workflows: The development of sophisticated computational tools is necessary to process the large and complex datasets generated in adductomics studies and to confidently identify unknown adducts. nih.govnih.gov

Integration with Other 'Omics' Technologies: Combining adductomics with genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic view of the biological response to environmental exposures.

The use of stable isotope labeling in combination with mass spectrometry (SILMS) is a powerful technique that can distinguish between exogenous and endogenous sources of DNA adducts, which is highly informative for cancer risk assessment. tera.orgacs.org As adductomics research progresses, the strategic use of isotopic standards will remain a cornerstone for generating high-quality, quantitative data that can be translated into improved public health outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2'-Deoxy-N-ethylguanosine-d5, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves alkylation of 2'-deoxyguanosine at the N2 position using ethyl-d5 groups under controlled conditions. Protecting groups like tetraisopropyldisiloxane (TIPS) are employed to stabilize reactive sites during synthesis . Purity is validated via reversed-phase HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at specific positions .

Q. How is this compound characterized structurally, and what techniques differentiate it from non-deuterated analogues?

  • Methodological Answer : Mass spectrometry (MS) with electrospray ionization (ESI) is critical for identifying molecular weight shifts due to deuterium incorporation. High-resolution NMR (e.g., 1^1H and 13^{13}C) distinguishes deuterated ethyl groups by the absence of proton signals at the N2-ethyl site. Infrared (IR) spectroscopy further confirms functional group integrity .

Q. What are the primary applications of this compound in foundational DNA research?

  • Methodological Answer : It serves as a stable isotope-labeled internal standard in mass spectrometry for quantifying oxidative DNA damage products (e.g., 8-oxo-dG) in mutagenesis studies. Its deuterated structure minimizes interference with endogenous nucleosides during LC-MS/MS analysis .

Advanced Research Questions

Q. How can this compound resolve contradictions in studies on nitrosative DNA damage mechanisms?

  • Methodological Answer : Conflicting reports on reaction pathways (e.g., nitrite-induced vs. nitric oxide-mediated deamination) can be addressed by using deuterated analogues as isotopic tracers in kinetic isotope effect (KIE) experiments. Comparative MS/MS fragmentation patterns between deuterated and non-deuterated forms clarify dominant reaction pathways under varying pH and redox conditions .

Q. What experimental designs leverage this compound to study tRNA modification dynamics in stress response pathways?

  • Methodological Answer : In yeast (Saccharomyces cerevisiae), deuterated nucleosides are incorporated into tRNA via salvage pathways. Post-stress tRNA hydrolysis followed by LC-MS quantifies modifications (e.g., methylation), with deuterated standards normalizing recovery rates. This approach isolates stress-specific tRNA remodeling from background noise .

Q. How does Quantitative Structure-Activity Relationship (QSAR) modeling utilize this compound derivatives to assess functional group contributions in RNA interactions?

  • Methodological Answer : Ethyl-d5 substitution at the N2 position provides steric and electronic perturbation data for QSAR. Competitive binding assays (e.g., fluorescence anisotropy) with structured RNA motifs (e.g., riboswitches) quantify the impact of ethylation on binding affinity. Molecular dynamics (MD) simulations correlate deuterium-induced vibrational changes with thermodynamic parameters (ΔG, ΔH) .

Q. What strategies address contradictory data on the base-pairing fidelity of this compound in mismatched duplexes?

  • Methodological Answer : Calorimetric (ITC) and spectroscopic (UV melting) studies compare duplex stability with canonical dG. Deuterium isotope effects on hydrogen-bond strength are quantified by measuring TmT_m (melting temperature) shifts in deuterated vs. non-deuterated buffers. X-ray crystallography resolves structural distortions caused by ethyl-d5 steric effects .

Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies in deuterium incorporation efficiency across synthetic batches of this compound?

  • Methodological Answer : Batch variability often stems from incomplete deuteration during alkylation. Isotopic ratio analysis via 2^2H-NMR or gas chromatography-mass spectrometry (GC-MS) identifies residual protio-ethyl groups. Optimizing reaction time, temperature, and deuterium source (e.g., D2_2O vs. CD3_3CH2_2I) improves consistency .

Q. What statistical frameworks are recommended for reconciling conflicting in vivo vs. in vitro toxicity profiles of ethylated nucleosides?

  • Methodological Answer : Multivariate regression models account for variables like cellular uptake efficiency (measured via radiolabeled tracers) and metabolic degradation rates (e.g., phosphatase activity assays). Bootstrap resampling validates reproducibility across biological replicates .

Tables for Key Data

Property Value/Technique Reference
Deuterium Incorporation≥98% (via ESI-MS)
Purity Threshold>95% (HPLC)
Melting Point226–229°C
Solubility (DMSO)10 mg/mL (with sonication)
Application in QSARBinding affinity ∆∆G = -1.2 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.